N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
Description
Properties
IUPAC Name |
N-methyl-N-[[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-8-6-9-18(14-16)26-13-7-12-24-20-11-5-4-10-19(20)22-21(24)15-23(3)17(2)25/h4-6,8-11,14H,7,12-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJHCIWHLLIKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide typically involves multiple steps. One common method involves the reaction of 1H-benzimidazole with 3-(3-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 1-[3-(3-methylphenoxy)propyl]-1H-benzimidazole. The intermediate is then reacted with N-methylacetamide in the presence of a catalyst like palladium on carbon to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds structurally similar to N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide exhibit antimicrobial activities. A study highlighted that derivatives of benzodiazole possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
There is growing interest in the anticancer potential of benzodiazole derivatives. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction or cell cycle arrest . Further investigations are needed to elucidate its specific action pathways and efficacy in different cancer models.
Antitubercular Activity
Similar compounds have demonstrated activity against Mycobacterium tuberculosis, indicating that this compound could be explored for its potential antitubercular effects . The compound's ability to inhibit vital mycobacterial enzymes might contribute to its therapeutic profile.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Core Motifs
The following table compares the target compound with structurally related molecules from the evidence:
Key Comparative Insights
Benzodiazole vs. Benzamide and Triazole Cores
- Benzodiazole (Target Compound) : The fused aromatic system may enhance π-π stacking interactions compared to simpler benzamides or triazoles. This could improve binding affinity in biological targets or catalytic systems.
- Benzamide (): The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal coordination, enabling C–H activation reactions.
- 1,2,3-Triazole (): Triazole derivatives synthesized via click chemistry (e.g., compound 6a) exhibit modular substituent diversity.
Substituent Effects
- Phenoxypropyl vs.
- Acetamide Variations : The N-methylacetamide group in the target compound contrasts with the N-phenyl or nitro-substituted acetamides in triazole derivatives (e.g., 6b, 6c). Methyl substitution may enhance lipophilicity, while nitro groups (as in 6b) introduce electron-withdrawing effects that could modulate reactivity .
Catalytic and Functionalization Potential
- The acetamide group in the target compound may act as a weak directing group compared to the N,O-bidentate system in ’s benzamide. However, its benzodiazole core could stabilize transition states in catalysis .
- Triazole derivatives () demonstrate the utility of click chemistry for rapid diversification, a strategy that could be adapted for synthesizing benzodiazole analogs .
Biological Activity
N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described with the following characteristics:
- Molecular Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : 278.32 g/mol
- IUPAC Name : N-methyl-N-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}acetamide
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, particularly in the fields of neuropharmacology and cancer therapy. The following activities have been noted:
- Antidepressant Activity : Studies have shown that compounds similar to this compound can exhibit antidepressant-like effects in animal models by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction in various cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways .
- Neuroprotective Effects : There is evidence suggesting neuroprotective properties against oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Specific Enzymes : The compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thus enhancing the availability of mood-regulating neurotransmitters.
- Receptor Modulation : It may interact with various receptors such as serotonin receptors (5HT), contributing to its antidepressant effects.
Study 1: Antidepressant Effects in Rodent Models
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test and tail suspension test indicated a marked improvement in mood-related parameters .
Study 2: Antitumor Activity in Cell Lines
In vitro studies on human cancer cell lines (e.g., breast and prostate cancer) showed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways, indicating an apoptotic response .
Data Table: Summary of Biological Activities
Q & A
What are the recommended synthetic routes for N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide, and how can reaction conditions be optimized?
Answer:
The synthesis of structurally related acetamide derivatives typically involves multi-step reactions. For example:
- Step 1: Formation of the benzodiazole core via cyclization of 1,3-diamine precursors under acidic conditions (e.g., POCl₃ as a cyclizing agent, as seen in thiadiazole synthesis ).
- Step 2: Alkylation or propylation of the benzodiazole nitrogen using 3-(3-methylphenoxy)propyl halides in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃.
- Step 3: N-methylation of the acetamide moiety using methyl iodide or dimethyl sulfate in the presence of a base.
Optimization Tips:
- Catalyst Selection: Copper diacetate (10 mol%) enhances 1,3-dipolar cycloaddition efficiency in analogous triazole-acetamide syntheses .
- Solvent Systems: A t-BuOH/H₂O (3:1) mixture improves regioselectivity and yield for similar click chemistry reactions .
- Purification: Recrystallization from ethanol or methanol ensures high purity .
What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Answer:
Key techniques include:
- IR Spectroscopy: Identify functional groups like C=O (1670–1680 cm⁻¹), C-N (1300–1340 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) .
- NMR Spectroscopy:
- HRMS: Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
Data Interpretation:
Compare experimental shifts with analogous compounds (e.g., nitrophenyl-substituted acetamides show downfield shifts for nitro groups ).
How can crystallographic data resolve ambiguities in the compound’s structural configuration?
Answer:
Single-crystal X-ray diffraction using programs like SHELXL can:
- Confirm the spatial arrangement of the 3-methylphenoxypropyl side chain.
- Validate hydrogen bonding patterns (e.g., between acetamide carbonyl and benzodiazole NH groups).
- Detect potential tautomerism in the benzodiazole ring.
Methodology:
- Crystallize the compound in DMSO/water (2:1) .
- Refine data with SHELXL’s least-squares algorithms, prioritizing high-resolution (<1.0 Å) datasets .
How do substituents on the benzodiazole ring influence physicochemical properties?
Answer:
- Electron-Withdrawing Groups (e.g., NO₂): Increase polarity and reduce solubility in non-polar solvents .
- Alkyl Chains (e.g., 3-methylphenoxypropyl): Enhance lipophilicity (logP >3), impacting membrane permeability .
- N-Methylation: Reduces hydrogen-bonding capacity, potentially altering bioactivity .
Experimental Validation:
Compare melting points (e.g., nitro-substituted analogs melt 20–30°C higher due to intermolecular dipole interactions ).
What strategies are effective for resolving contradictions in spectral or synthetic yield data?
Answer:
- Reproducibility Checks: Ensure reaction conditions (e.g., inert atmosphere, exact stoichiometry) match literature protocols .
- Alternative Characterization: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra .
- Yield Discrepancies: Test solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst aging (e.g., copper diacetate hygroscopicity) .
How can computational methods supplement experimental studies of this compound?
Answer:
- Density Functional Theory (DFT): Predict vibrational frequencies (IR) and NMR chemical shifts with <5% deviation from experimental data .
- Molecular Docking: Screen for potential biological targets (e.g., kinase inhibition) by modeling interactions with benzodiazole’s planar aromatic system .
- Solubility Prediction: Use COSMO-RS to optimize solvent selection for crystallization .
What are the best practices for assessing purity, and how do impurities arise during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
